![molecular formula C9H11NO2 B14197894 N-[Methoxy(phenyl)methyl]formamide CAS No. 847928-77-2](/img/structure/B14197894.png)
N-[Methoxy(phenyl)methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Methoxy(phenyl)methyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[Methoxy(phenyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of methoxybenzylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process may also be optimized to minimize the formation of by-products and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
N-[Methoxy(phenyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[Methoxy(phenyl)methyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Methoxy(phenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: Similar in structure but lacks the methoxy group.
N-Phenylformamide: Similar but without the methoxy group.
N,N-Dimethylformamide: Contains two methyl groups instead of a methoxy and phenyl group.
Uniqueness
N-[Methoxy(phenyl)methyl]formamide is unique due to the presence of both a methoxy group and a phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to its analogs.
Properties
CAS No. |
847928-77-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[methoxy(phenyl)methyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-12-9(10-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,10,11) |
InChI Key |
RLSKIAZIOGRIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


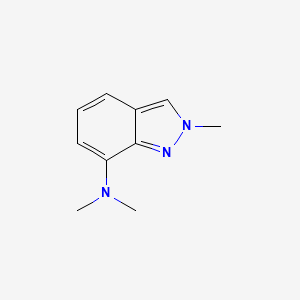
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
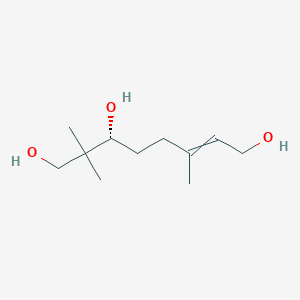
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
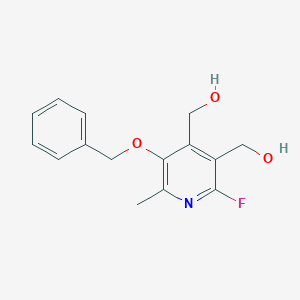
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)


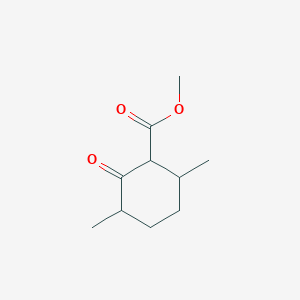
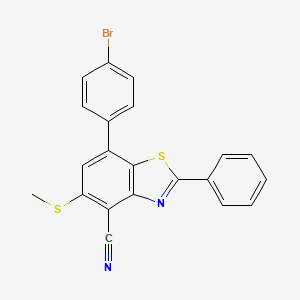

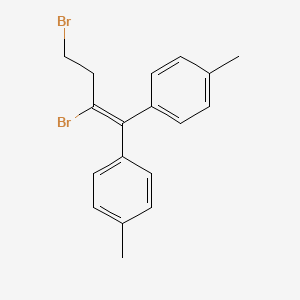
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
